2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid typically involves the reaction of isoxazolidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for Boc group introduction . Major products formed from these reactions depend on the specific reagents and conditions used but generally include deprotected amines, substituted isoxazolidines, and oxidized or reduced derivatives .
Scientific Research Applications
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group is introduced to protect the amine functionality during chemical reactions and can be selectively removed under acidic conditions to regenerate the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid can be compared with other Boc-protected compounds, such as:
2-(tert-Butoxycarbonyl)amino-5-thiazolecarboxylic acid: Similar in structure but contains a thiazole ring instead of an isoxazolidine ring.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis for protecting the amino group.
The uniqueness of this compound lies in its isoxazolidine ring, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)14-8(13)10-5-4-6(15-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMTPGNGTYAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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